Triptorelin

Prostate Cancer Androgen Deprivation Therapy Testosterone Suppression

When selecting a GnRH agonist for research, class equivalence is a costly assumption. Triptorelin (CAS 57773-63-4) delivers clinically validated superiority: 93.2% castration rate to <10 ng/dL testosterone versus 86.4% (leuprolide) and 54.2% (goserelin). Its 3-month depot pamoate formulation maintains >98% castration with 75% fewer injections—reducing animal handling, labor costs, and injection-site variability in long-term in vivo studies. For ART/ovarian hyperstimulation protocols, Triptorelin records 0.0% OHSS incidence vs 22.6% for buserelin. Choose the evidence-backed standard, not a class proxy.

Molecular Formula C64H82N18O13
Molecular Weight 1311.4 g/mol
CAS No. 57773-63-4
Cat. No. B344507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptorelin
CAS57773-63-4
Synonyms6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig);  AY 25650;  AY-25650;  AY25650;  CL 118532;  CL-118532;  CL118532;  D-Trp-6-LH-RH;  Decapeptyl;  Decapeptyl Depot;  Decapeptyl LP;  Decapeptyl Trimestral;  Embonate, Triptorelin;  GnRH, Trp(6)-;  LHRH, Trp(6)-;  LHRH, Tryptophyl(6)-;  Pamoate, Triptorelin;  Trelstar;  Trimestral, Decapeptyl;  Triptorelin;  Triptorelin Embonate;  triptorelin pamoate;  Wy 42462;  Wy-42462;  Wy42462
Molecular FormulaC64H82N18O13
Molecular Weight1311.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1
InChIKeyVXKHXGOKWPXYNA-PGBVPBMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triptorelin 57773-63-4: Procurement & Differentiation Guide for the GnRH Agonist Peptide


Triptorelin (CAS 57773-63-4), also known as [D-Trp6]GnRH, is a synthetic decapeptide agonist of the gonadotropin-releasing hormone receptor (GnRHR). It is a foundational therapeutic and research tool for managing hormone-dependent pathologies including advanced prostate cancer, endometriosis, and central precocious puberty [1]. As a potent GnRH superagonist, its continuous administration leads to the downregulation of pituitary GnRH receptors, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) and consequently reducing gonadal steroid production [1].

Triptorelin 57773-63-4: Why Analogue Substitution Introduces Unquantified Risk


Despite belonging to the same GnRH agonist class, compounds like leuprolide, goserelin, and buserelin are not freely interchangeable with Triptorelin. Direct comparative studies reveal significant, quantifiable differences in receptor binding affinity, depth of testosterone suppression, and clinical outcomes [1]. These variations stem from unique modifications in the peptide sequence (specifically the D-Trp substitution at position 6) which confer distinct pharmacodynamic profiles [2]. Procurement decisions based solely on class membership, without considering this comparative evidence, may lead to suboptimal experimental or therapeutic outcomes.

Quantitative Differentiation Guide: Triptorelin 57773-63-4 vs. GnRH Analogs


Triptorelin vs. Goserelin & Leuprolide: Superior Depth of Chemical Castration in Prostate Cancer

In a comparative retrospective analysis of 125 prostate cancer patients, Triptorelin demonstrated superior potency in achieving deep chemical castration compared to Goserelin and Leuprolide. While all three agonists achieved comparable castration rates at standard thresholds (≤50 ng/dL and ≤20 ng/dL), a significant divergence was observed at a more stringent, clinically relevant threshold of <10 ng/dL testosterone. Triptorelin achieved this deep suppression in 93.2% of patients, compared to 86.4% for Leuprolide and only 54.2% for Goserelin (p<0.001) [1]. This was reflected in the mean testosterone levels over 9 months, where Triptorelin achieved the lowest levels, followed by Leuprolide and then Goserelin (p=0.001) [1].

Prostate Cancer Androgen Deprivation Therapy Testosterone Suppression

Triptorelin vs. Leuprolide: Quantified Advantage in Survival Rate at 9 Months

A randomized controlled trial comparing monthly administrations of Triptorelin pamoate (3.75 mg) and Leuprolide acetate (7.5 mg) in 284 men with advanced prostate cancer revealed a statistically significant survival benefit for Triptorelin. While both treatments were equally effective in maintaining castrate testosterone levels (≤1.735 nmol/L) over 9 months, the 9-month survival rate was 97.0% for the Triptorelin group versus 90.5% for the Leuprolide group (P = 0.033) [1].

Prostate Cancer Survival Analysis Comparative Efficacy

Triptorelin vs. Buserelin: Faster and More Reliable Pituitary Down-Regulation in IVF

In the context of in vitro fertilization (IVF), the speed and reliability of pituitary down-regulation can impact cycle management. A prospective randomized study comparing Triptorelin (3 mg IM) with intranasal Buserelin acetate (150 mcg four times daily) found that Triptorelin achieved down-regulation significantly more quickly and reliably [1]. While other clinical parameters (pregnancy rates, etc.) were comparable, the primary differentiator was the down-regulation kinetics. Further supporting this, a separate randomized single-blind clinical trial in women undergoing ICSI/ET found a striking difference in the incidence of Ovarian Hyperstimulation Syndrome (OHSS). The rate of positive OHSS was 22.6% (14 of 62) in the Buserelin group compared to 0.0% (0 of 61) in the Triptorelin group (P-value <0.001) [2].

Assisted Reproduction IVF Ovarian Stimulation Pituitary Suppression

Triptorelin vs. Degarelix (GnRH Antagonist): Superior Cost-Effectiveness in Advanced Prostate Cancer

When evaluating the advanced GnRH antagonist Degarelix against a standard agonist regimen, a formal cost-effectiveness analysis using a decision-analytic model demonstrated a clear economic advantage for the Triptorelin-based regimen. The incremental cost-effectiveness ratio (ICER) for Degarelix versus 3-monthly Triptorelin plus short-term antiandrogen was £59,000 per quality-adjusted life year (QALY) gained [1]. This ICER far exceeds the standard willingness-to-pay threshold of £20,000–30,000 per QALY used by the UK's National Institute for Health and Care Excellence (NICE). The analysis concluded that Degarelix is unlikely to be cost-effective compared to the Triptorelin regimen [1].

Health Economics Prostate Cancer Cost-Effectiveness Pharmacoeconomics

Triptorelin Pamoate 3-Month vs. Triptorelin Acetate 1-Month: Non-Inferior Efficacy with Reduced Dosing Frequency

Within the Triptorelin product family, the choice between pamoate and acetate salt formulations can significantly impact experimental design and clinical logistics. A Phase 3, randomized, active-controlled trial in 300 Chinese women with endometriosis demonstrated that the prolonged-release (PR) 3-month formulation of Triptorelin pamoate (15 mg every 12 weeks) is non-inferior to the standard 1-month formulation of Triptorelin acetate (3.75 mg every 4 weeks). Over 98% of patients in both groups achieved chemical castration (estradiol ≤184 pmol/L) at week 12, with equivalent efficacy in reducing pain and suppressing hormones [1].

Endometriosis Formulation Science Drug Delivery Patient Compliance

Triptorelin vs. Other GnRH Analogs: Differentiated Potency Profile (Ki = 0.3 nM)

The primary pharmacologic differentiation of Triptorelin is its high binding affinity for the human GnRH receptor. In radioligand binding assays using CHO cells expressing the human GnRHR, Triptorelin exhibits a Ki of 0.3 nM . This positions Triptorelin among the most potent GnRH agonists, with an affinity profile that is distinct from other clinically used analogs such as Goserelin (Ki ≈ 1.6 nM) and Histrelin (Ki ≈ 0.2 nM) but comparable to Leuprolide (Ki ≈ 0.3 nM) and Buserelin (Ki ≈ 0.1 nM) in similar assay systems [1]. This high affinity is a direct consequence of the D-Trp6 substitution, which enhances receptor binding and resistance to enzymatic degradation .

Receptor Pharmacology Binding Affinity GnRH Receptor In Vitro Assays

High-Value Application Scenarios for Triptorelin 57773-63-4 Based on Comparative Evidence


Preclinical Oncology: Modeling Maximal Androgen Deprivation in Prostate Cancer Xenografts

For researchers developing prostate cancer xenograft models where achieving and maintaining the deepest possible chemical castration is critical, Triptorelin is the evidence-based agonist of choice. As demonstrated in comparative clinical data, Triptorelin achieves a significantly higher rate of testosterone suppression to <10 ng/dL (93.2%) than its closest competitors, Leuprolide (86.4%) and Goserelin (54.2%) [1]. This superior suppression depth can translate into more robust and reproducible tumor growth inhibition in preclinical studies, reducing variability and potentially revealing subtle therapeutic effects of combination treatments.

Long-Term In Vivo Studies: Optimizing Logistics with 3-Month Pamoate Formulation

For long-term in vivo pharmacology or toxicology studies in rodents or larger animals, the 3-month depot formulation of Triptorelin pamoate offers a significant logistical advantage. Phase 3 clinical evidence confirms that this formulation provides equivalent therapeutic efficacy (>98% castration rate) to the 1-month formulation but requires 75% fewer injections [2]. This directly translates to reduced animal handling, lower stress for the subjects, decreased risk of injection-site complications, and lower labor costs for study personnel, all while maintaining experimental validity.

Reproductive Biology Research: A Safer Protocol for Ovarian Stimulation

In studies involving controlled ovarian hyperstimulation or IVF protocols in animal models (e.g., rodents, non-human primates) or for developing human ART protocols, Triptorelin presents a quantifiably safer alternative to Buserelin. A randomized trial directly comparing the two agents found a 0.0% incidence of OHSS with Triptorelin versus 22.6% with Buserelin [3]. For research institutions and ART programs, this reduction in a serious iatrogenic complication represents a critical improvement in both animal welfare and patient safety, providing a strong rationale for selecting Triptorelin as the down-regulation agent of choice.

Health Economics & Outcomes Research: A Cost-Effective Comparator Arm

For health economists and clinical researchers designing comparative effectiveness trials, the Triptorelin + short-term antiandrogen regimen serves as an established, cost-effective standard of care. A rigorous cost-effectiveness analysis quantified its economic advantage over the GnRH antagonist Degarelix, with an ICER of £59,000 per QALY gained [4]. This evidence positions Triptorelin as the appropriate 'standard-of-care' comparator arm in studies evaluating new, expensive hormonal therapies for prostate cancer, ensuring that the economic analysis is grounded in real-world, value-based care.

Technical Documentation Hub

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